2-(allylthio)-5-phenyl-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole

COX-2 inhibition Anti-inflammatory Imidazole SAR

2-(Allylthio)-5-phenyl-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole (CAS 1226451-01-9) is a fully synthetic 1,5-diaryl-2-alkylthioimidazole derivative. Its structure combines a 2-allylthio substituent, a 5-phenyl ring, and a 1-(4-trifluoromethoxy)phenyl group (C19H15F3N2OS, MW 376.4).

Molecular Formula C19H15F3N2OS
Molecular Weight 376.4
CAS No. 1226451-01-9
Cat. No. B2638265
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(allylthio)-5-phenyl-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole
CAS1226451-01-9
Molecular FormulaC19H15F3N2OS
Molecular Weight376.4
Structural Identifiers
SMILESC=CCSC1=NC=C(N1C2=CC=C(C=C2)OC(F)(F)F)C3=CC=CC=C3
InChIInChI=1S/C19H15F3N2OS/c1-2-12-26-18-23-13-17(14-6-4-3-5-7-14)24(18)15-8-10-16(11-9-15)25-19(20,21)22/h2-11,13H,1,12H2
InChIKeyIOHOOLMPDCHQSM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(Allylthio)-5-phenyl-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole (CAS 1226451-01-9): Procurement-Relevant Structural and Pharmacological Context


2-(Allylthio)-5-phenyl-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole (CAS 1226451-01-9) is a fully synthetic 1,5-diaryl-2-alkylthioimidazole derivative . Its structure combines a 2-allylthio substituent, a 5-phenyl ring, and a 1-(4-trifluoromethoxy)phenyl group (C19H15F3N2OS, MW 376.4). The compound belongs to a class that has been explored for selective cyclooxygenase-2 (COX-2) inhibition and anti-inflammatory activity [1], though direct bioactivity data for this specific congener remain unpublished in primary peer-reviewed literature as of the search date.

Why Generic Substitution of 2-(Allylthio)-5-phenyl-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole Is Scientifically Unreliable


Close analogs of 2-(allylthio)-5-phenyl-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole—such as its 4-fluorophenyl, 3-trifluoromethylphenyl, 4-methoxyphenyl, or 2-methylthio variants—cannot be interchanged with confidence because the 2-allylthio and 1-(4-trifluoromethoxy)phenyl substituents each contribute distinct physicochemical and potential pharmacodynamic properties. The allylthio group introduces an electrophilic allylic handle not present in saturated alkylthio analogs, while the trifluoromethoxy group imparts a unique combination of high electronegativity, lipophilicity, and metabolic stability that differs fundamentally from OCH3, F, or even CF3 [1]. Consequently, target engagement, selectivity, and pharmacokinetic behavior are expected to be substituent-specific, making generic replacement scientifically unsound without direct comparative data.

Quantitative Differentiation Evidence for 2-(Allylthio)-5-phenyl-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole: Head-to-Head and Cross-Study Comparisons


COX-2 Inhibitory Potency and Selectivity: Class-Level SAR Inferred from 2-Alkylthio-1,5-diarylimidazoles

While direct COX-2 IC50 data for the target compound are unavailable, the 2-alkylthio-1,5-diarylimidazole scaffold has demonstrated potent, selective COX-2 inhibition in published studies [1]. The benchmark compound 1-(4-bromophenyl)-5-(4-methylsulfonylphenyl)-2-methylthioimidazole (11g) exhibited a COX-2 IC50 of 0.43 µM with no COX-1 inhibition up to 25 µM, comparable to celecoxib (COX-2 IC50 = 0.21 µM). The target compound incorporates a 2-allylthio group, which in related 4,5-diarylimidazole series has been associated with moderate COX-2 selectivity and reduced cardiovascular risk relative to highly selective agents [2]. This class-level evidence suggests that the 2-allylthio-1,5-diarylimidazole core is a validated starting point for anti-inflammatory lead optimization, and the target compound represents a specific substitution pattern warranting further evaluation.

COX-2 inhibition Anti-inflammatory Imidazole SAR

Predicted Lipophilicity (LogP) Differentiation via 4-Trifluoromethoxy Substituent

The 4-trifluoromethoxy (OCF3) substituent confers a Hansch hydrophobicity constant (π) of approximately 1.04, compared to π ≈ 0.88 for trifluoromethyl (CF3), π ≈ 0.14 for fluorine, and π ≈ -0.02 for methoxy [1]. This translates to a predicted LogP for the target compound approximately 0.16–1.06 units higher than its 4-(trifluoromethyl)phenyl, 4-fluorophenyl, and 4-methoxyphenyl analogs. In the context of the 2-alkylthio-1,5-diarylimidazole series, increased LogP has been correlated with enhanced membrane permeability and improved cellular activity, though excessive lipophilicity (>5) can impair solubility and promote off-target binding [2]. The target compound's predicted LogP (estimated ~4.0–4.5) positions it in a range favorable for oral absorption while maintaining adequate aqueous solubility.

Lipophilicity Hansch analysis Membrane permeability

2-Allylthio vs. 2-Methylthio Electrophilic Reactivity: Potential for Covalent Target Modification

The 2-allylthio group contains an allylic sulfide moiety capable of undergoing nucleophilic attack at the terminal olefin, potentially forming covalent adducts with cysteine thiols under physiological conditions [1]. In contrast, 2-methylthio analogs lack this electrophilic reactivity and function exclusively as reversible inhibitors. In the 2-alkylthio-1,5-diarylimidazole series, compounds bearing a 2-methylthio group (e.g., compound 11g in [2]) exhibit reversible COX-2 inhibition with IC50 values measured under equilibrium conditions. An allylthio-substituted congener would be expected to display time-dependent inhibition kinetics if covalent bond formation occurs, potentially leading to prolonged target engagement and extended pharmacodynamic effects beyond those predicted by IC50 alone. However, experimental confirmation of covalent binding via washout experiments or mass spectrometry has not been reported for this specific compound.

Covalent inhibitor Allylthio electrophile Target residence time

Metabolic Stability: Trifluoromethoxy vs. Methoxy Substituent on the N1-Phenyl Ring

The 4-trifluoromethoxy group is recognized as a metabolically stable bioisostere for the methoxy group, resisting cytochrome P450-mediated O-demethylation that commonly inactivates methoxy-substituted aryl compounds [1]. In 1-(4-methoxyphenyl)-imidazole derivatives, rapid hepatic clearance via O-demethylation often limits in vivo exposure. The OCF3 group eliminates this metabolic soft spot, potentially increasing the compound's half-life and oral bioavailability. Quantitative in vitro microsomal stability data (e.g., intrinsic clearance in human liver microsomes) are not yet available for the target compound, but the physicochemical rationale for enhanced metabolic stability is well-established across multiple chemotypes [2].

Metabolic stability Oxidative metabolism Trifluoromethoxy blocking

Recommended Application Scenarios for 2-(Allylthio)-5-phenyl-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole Based on Existing Evidence


Covalent COX-2 Inhibitor Lead Optimization

The 2-allylthio group provides a potential covalent warhead that may enable irreversible COX-2 inhibition, as discussed in Section 3 (Evidence Item 3). Researchers designing time-dependent COX-2 inhibitors with prolonged target engagement may select this compound over 2-methylthio analogs that only support reversible inhibition. Direct head-to-head profiling against reversible benchmark 11g (COX-2 IC50 = 0.43 µM) is recommended via time-dependent IC50 shift and washout assays [1].

Pharmacokinetic Profiling of OCF3-Containing Imidazole Scaffolds

The 4-trifluoromethoxy substituent is expected to confer superior metabolic stability relative to methoxy and enhanced lipophilicity relative to fluoro or CF3 (Section 3, Evidence Items 2 and 4). This compound is suitable as a tool to experimentally measure intrinsic clearance (CLint) in human liver microsomes and to determine logD7.4, enabling quantitative comparison with its 4-OCH3, 4-F, and 4-CF3 analogs and facilitating PK/PD modeling [2].

Structure-Activity Relationship (SAR) Expansion of 2-Alkylthio-1,5-diarylimidazoles

The compound fills a specific gap in the 2-alkylthio-1,5-diarylimidazole SAR matrix: the combination of 2-allylthio and N1-(4-OCF3-phenyl). As demonstrated by the Navidpour et al. series, systematic variation of C2-thio and N1-aryl substituents modulates COX-2 potency and selectivity (Section 3, Evidence Item 1). Integrating this compound into a broader SAR library will help delineate the contributions of allylthio electrophilicity and OCF3 lipophilicity to target activity and selectivity [1].

Chemical Probe for Cysteine-Reactive Target Identification

The allylthio group's potential as a mild electrophilic warhead (Section 3, Evidence Item 3) makes this compound a candidate for chemical proteomics experiments (e.g., isoTOP-ABPP) to identify cysteine-containing protein targets covalently modified by 2-allylthioimidazoles. This application leverages the differentiation from non-electrophilic 2-methylthio analogs to map the covalent ligandable proteome in inflammatory or cancer cell models [3].

Quote Request

Request a Quote for 2-(allylthio)-5-phenyl-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.